molecular formula C9H5BrN2 B1292540 6-Bromo-1H-indole-4-carbonitrile CAS No. 374633-26-8

6-Bromo-1H-indole-4-carbonitrile

Cat. No.: B1292540
CAS No.: 374633-26-8
M. Wt: 221.05 g/mol
InChI Key: ZGACZDHTHZGXJB-UHFFFAOYSA-N
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Description

6-Bromo-1H-indole-4-carbonitrile (C₉H₅BrN₂; molecular weight: 221.1 g/mol) is a heterocyclic aromatic compound featuring an indole scaffold substituted with a bromine atom at position 6 and a cyano group (-C≡N) at position 2. This compound is structurally significant due to the electron-withdrawing cyano group and bulky bromine substituent, which influence its electronic properties, solubility, and reactivity. It serves as a key intermediate in organic synthesis, particularly in pharmaceutical and materials science research.

Properties

IUPAC Name

6-bromo-1H-indole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGACZDHTHZGXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646436
Record name 6-Bromo-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374633-26-8
Record name 6-Bromo-1H-indole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374633-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1H-indole-4-carbonitrile typically involves the bromination of 1H-indole-4-carbonitrile. One common method includes:

    Bromination: The reaction of 1H-indole-4-carbonitrile with bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often employed. These reactors allow precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-indole-4-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted indoles with various functional groups.

    Cross-Coupling Reactions: Formation of biaryl or styrene derivatives.

    Reduction: Formation of 6-bromo-1H-indole-4-amine.

Scientific Research Applications

6-Bromo-1H-indole-4-carbonitrile has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals with potential antiviral, anticancer, and anti-inflammatory properties.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 6-Bromo-1H-indole-4-carbonitrile depends on its specific application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

6-Bromo-4-fluoro-1H-indole (C₈H₅BrFN)

  • Molecular Weight : 214.03 g/mol (vs. 221.1 g/mol for the target compound).
  • Key Differences: Replacing the cyano group with fluorine reduces electron-withdrawing effects, lowering polarity (XLogP3: 2.8 vs. ~2.5 estimated for this compound). The fluorine atom enhances metabolic stability in drug candidates compared to cyano groups .

4-Bromo-1H-indole-6-carbonitrile (C₉H₅BrN₂)

  • Structural Isomer: Bromine and cyano groups are swapped (positions 4 and 6).
  • Implications : Altered electronic distribution affects reactivity in cross-coupling reactions. For example, bromine at position 4 may facilitate Suzuki-Miyaura couplings more readily than at position 6 .

4-Bromo-3-chloro-1H-indazole-6-carbonitrile (C₈H₄BrClN₃)

  • Heterocycle Variation : Indazole (two adjacent nitrogen atoms) vs. indole.
  • The chlorine substituent further augments halogen-bonding interactions .

Physical and Spectroscopic Properties

Melting Points

Compound Melting Point (°C) Reference
2-Amino-6-bromo-4-(2-oxoindolin-3-yl)-4H-chromene-3-carbonitrile (6e) 118–120 (6ea), 172–175 (6eb)
6-Bromo-4-methyl-1H-indole Not reported; analogs ~167–227
This compound (estimated) Likely >150 (based on cyano-containing analogs)

Spectroscopic Data

  • NMR: For 6-bromoindole derivatives, aromatic protons adjacent to bromine (e.g., H-5 and H-7) typically resonate at δ 7.6–8.1 ppm in ¹H-NMR, while cyano groups cause deshielding of nearby carbons (δ ~115–120 ppm in ¹³C-NMR) .
  • Mass Spectrometry : Molecular ion peaks for brominated indoles appear as [M+H]⁺ or [M−H]⁻ with characteristic isotope patterns (e.g., m/z 382 [M+H]⁺ for compound 6e) .

Cross-Coupling Reactions

  • Bromine at position 6 (vs. 4) may hinder steric access in palladium-catalyzed reactions, requiring optimized ligands (e.g., XPhos) .
  • The cyano group at position 4 can act as a directing group in C–H functionalization, enabling regioselective substitutions .

Biological Activity

6-Bromo-1H-indole-4-carbonitrile is a heterocyclic organic compound belonging to the indole family, characterized by the presence of a bromine atom at the 6th position and a cyano group at the 4th position of the indole ring. This unique structure contributes to its diverse biological activities, making it a significant compound in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and applications in scientific research.

  • Molecular Formula : C9H6BrN3
  • Molecular Weight : Approximately 232.06 g/mol
  • Structural Features : The compound features a bicyclic indole framework with distinct electronic properties due to the bromine and cyano substituents.

This compound interacts with various biological targets, including enzymes and receptors. Its structural characteristics allow it to bind selectively to active sites on proteins, potentially inhibiting or activating enzymatic activity. Notably, it has shown inhibitory effects on certain protein kinases, which are crucial in regulating cellular processes.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Indole derivatives have been reported to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. For instance, studies indicate that this compound may activate specific apoptotic pathways leading to cancer cell death.
  • Antiviral Properties : Some indole derivatives exhibit antiviral activity against various viruses. While specific data on this compound is limited, related compounds have demonstrated efficacy against viral infections .
  • Anti-inflammatory Effects : Indoles are known for their anti-inflammatory properties. Research indicates that this compound may inhibit pro-inflammatory cytokines and pathways, contributing to its potential therapeutic applications in inflammatory diseases .

Biochemical Pathways

The compound influences several biochemical pathways:

  • Cell Signaling Pathways : It modulates key signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression : By affecting transcription factors, it can alter gene expression profiles associated with disease states.

Case Studies and Research Findings

Several studies have highlighted the biological activities of indole derivatives similar to this compound:

StudyFindings
Karpov et al. (2022)Demonstrated that brominated indoles exhibit significant anticancer activity through apoptosis induction in various cancer cell lines .
MDPI Review (2024)Reviewed marine-derived indole alkaloids showing broad-spectrum biological activities including antiviral and anti-inflammatory effects .
EvitaChem AnalysisDiscussed the role of this compound as an intermediate in synthesizing pharmaceuticals with potential therapeutic effects.

Applications in Scientific Research

This compound has diverse applications:

  • Medicinal Chemistry : It serves as a building block for synthesizing drugs with antiviral, anticancer, and anti-inflammatory properties.
  • Organic Synthesis : Utilized as an intermediate in creating complex organic molecules.
  • Material Science : Employed in developing organic semiconductors and light-emitting diodes (LEDs).

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